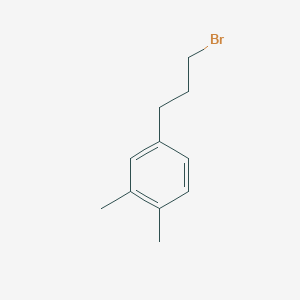

4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE

Description

4-(3-Bromopropyl)-1,2-dimethyl-benzene is a substituted benzene derivative featuring a brominated alkyl chain and two methyl groups. Structurally, it consists of a benzene ring with methyl groups at the 1 and 2 positions (ortho-substitution) and a 3-bromopropyl chain (-CH2CH2CH2Br) at the 4 position.

Propriétés

Numéro CAS |

26801-19-4 |

|---|---|

Formule moléculaire |

C11H15Br |

Poids moléculaire |

227.14 g/mol |

Nom IUPAC |

4-(3-bromopropyl)-1,2-dimethylbenzene |

InChI |

InChI=1S/C11H15Br/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8H,3-4,7H2,1-2H3 |

Clé InChI |

QLYZHQKLTGMPNH-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)CCCBr)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3,4-dimethylbenzene (also known as m-xylene) followed by the introduction of a propyl group via a Friedel-Crafts alkylation reaction. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a brominating agent like bromine (Br2) in an inert solvent such as dichloromethane.

Industrial Production Methods: In an industrial setting, the production of 4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve yields .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

Nucleophilic Substitution: Formation of 3,4-dimethylphenylpropanol or 3,4-dimethylphenylpropylamine.

Elimination Reactions: Formation of 3,4-dimethylstyrene.

Oxidation: Formation of 3,4-dimethylbenzoic acid.

Applications De Recherche Scientifique

4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of drugs and active pharmaceutical ingredients.

Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mécanisme D'action

The mechanism of action of 4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE involves its ability to undergo electrophilic and nucleophilic reactions. The bromine atom acts as a leaving group, making the compound reactive towards nucleophiles. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Comparaison Avec Des Composés Similaires

Table 1: Acute Toxicity (24h EC50) of Substituted Benzenes to P. akamusi Larvae

Key Findings :

- Ortho-substituted dimethylbenzenes (e.g., 1,2-dimethylbenzene) exhibit higher toxicity than meta or para isomers due to enhanced membrane disruption via lipophilic interactions .

Binary Mixture Effects

Table 2: Joint Toxicity of Dimethylbenzene Mixtures (M Values)

| Mixture Components | M Value | Effect Type |

|---|---|---|

| Methylbenzene + 1,4-Dimethylbenzene | 0.600 | Synergism |

| Nitrobenzene + 1,3-Dimethylbenzene | 1.660 | Partial Additivity |

Mechanistic Insights :

- Synergistic effects (M < 0.8) arise from enhanced membrane disruption or reactive intermediate formation.

- Antagonistic effects (M > 1.2) may result from competitive binding or detoxification pathways .

- The bromopropyl group could modify mixture interactions by introducing radical-generating or cross-linking capabilities, though specific data are lacking.

Classification by Toxicity Mechanism

Table 3: Toxicity Mechanisms of Substituted Benzenes

4-(3-Bromopropyl)-1,2-dimethyl-benzene likely straddles non-polar and electrophilic mechanisms due to its bromine atom, which may facilitate covalent binding to biomolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.